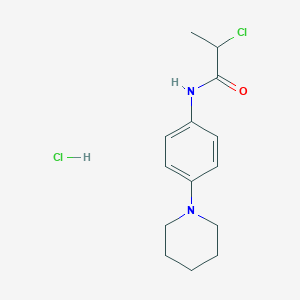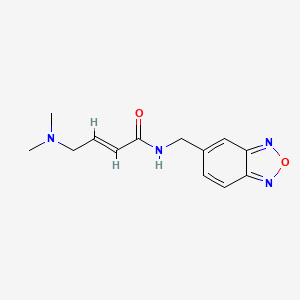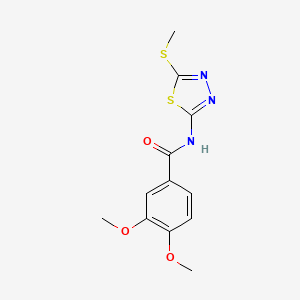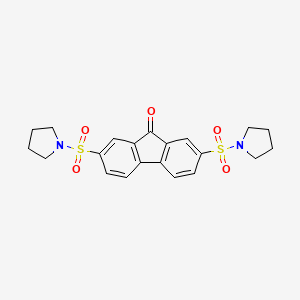![molecular formula C18H19ClFN3O B2968199 (2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone CAS No. 1118863-21-0](/img/structure/B2968199.png)
(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing one nitrogen atom . The presence of the nitrogen in the ring makes it a versatile compound in organic syntheses. The compound also contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and diazepane rings in separate reactions, followed by their connection via a methanone group . The fluorophenyl group could then be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and diazepane rings would give the molecule a three-dimensional structure, and the different groups attached to these rings would likely cause the molecule to have distinct chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the pyridine and diazepane rings, as well as the other functional groups present in the molecule . The pyridine ring is reactive towards electrophilic aromatic substitution, while the diazepane ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by the functional groups present in the molecule . For example, the presence of the pyridine ring would likely make the compound somewhat basic .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research into compounds structurally related to "(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone" has provided significant insights into their crystal and molecular structures. For instance, the study by Lakshminarayana et al. (2009) on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, highlighted its crystallization in the monoclinic space group and detailed its molecular interactions through intermolecular hydrogen bonding (Lakshminarayana et al., 2009). Such analyses contribute to a deeper understanding of the structural characteristics that may influence the chemical and pharmacological properties of these compounds.
Synthesis and Physicochemical Properties
Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related methanone compound. This research provided valuable information on the molecular structures, electrostatic potential, and physicochemical properties through spectroscopic methods and density functional theory (DFT) calculations. The findings are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Potential Therapeutic Applications
Although direct studies on "this compound" and its exact therapeutic applications are limited, research on structurally or functionally similar compounds provides insights into potential uses. For example, the high-efficacy 5-HT1A receptor activation by related compounds has shown promise in treating neuropathic pain and allodynia in preclinical models, suggesting areas where our compound of interest could be investigated for therapeutic benefits (Colpaert et al., 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-12-15(6-7-21-17)18(24)23-9-1-8-22(10-11-23)13-14-2-4-16(20)5-3-14/h2-7,12H,1,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGUENAQKNODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2968118.png)
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)

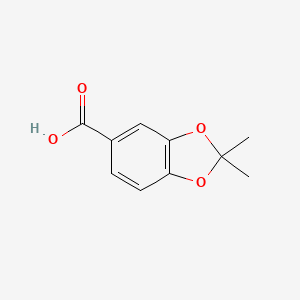
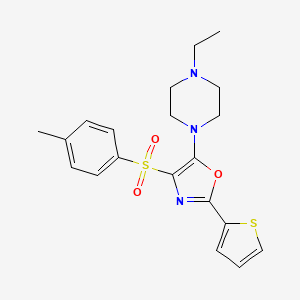
![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)
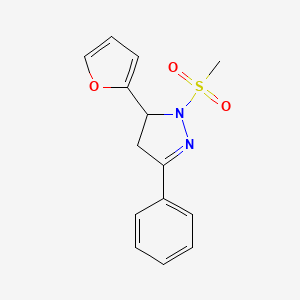
![6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2968130.png)
